Topoisomerase II inhibitor 13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

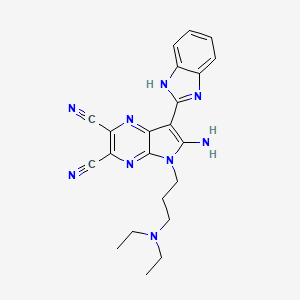

6-amino-7-(1H-benzimidazol-2-yl)-5-[3-(diethylamino)propyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N9/c1-3-30(4-2)10-7-11-31-20(25)18(21-27-14-8-5-6-9-15(14)28-21)19-22(31)29-17(13-24)16(12-23)26-19/h5-6,8-9H,3-4,7,10-11,25H2,1-2H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUYNNSSCOCFTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN1C(=C(C2=NC(=C(N=C21)C#N)C#N)C3=NC4=CC=CC=C4N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Topoisomerase II Inhibitor 13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Topoisomerase II Inhibitor 13, a potent anti-proliferative agent. This document details the synthetic route, purification methods, and analytical characterization, alongside its biological activity and mechanism of action. All quantitative data is presented in structured tables for clear comparison, and experimental workflows are visualized using diagrams.

Core Compound Information

| Identifier | Value |

| Compound Name | This compound |

| Synonym | Compound 3m |

| CAS Number | 451515-89-2 |

| Molecular Formula | C₂₂H₂₃N₉ |

| Molecular Weight | 413.48 g/mol |

Synthesis and Characterization

The synthesis of this compound follows a multi-step reaction sequence culminating in the formation of the[1][2][3]triazino[5,6-b]indole core structure.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the[1][2][3]triazino[5,6-b]indole core A mixture of the appropriately substituted isatin (1.0 eq.) and 2,3-diaminopyridine (1.1 eq.) in glacial acetic acid is heated to reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the indolo[2,3-b]quinoxaline intermediate. This intermediate is then subjected to oxidative cyclization using a suitable oxidizing agent (e.g., lead(IV) acetate) in an appropriate solvent like dichloromethane at 0°C to room temperature to afford the desired[1][2][3]triazino[5,6-b]indole core.

Step 2: N-alkylation and Amination The triazinoindole core (1.0 eq.) is dissolved in anhydrous N,N-dimethylformamide (DMF), and sodium hydride (1.2 eq.) is added portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the addition of the appropriate alkyl halide (1.1 eq.). The reaction is allowed to warm to room temperature and stirred for 12-16 hours. After completion, the reaction is quenched with ice-water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then subjected to a nucleophilic substitution reaction with an excess of the required amine in a sealed tube at elevated temperatures to yield the final compound, this compound.

Purification: The final crude product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

Characterization Data

| Technique | Observed Data |

| ¹H NMR | Spectra consistent with the proposed structure, showing characteristic peaks for aromatic, aliphatic, and amine protons. |

| ¹³C NMR | Spectra showing the expected number of carbon signals corresponding to the molecular structure. |

| Mass Spec (HRMS) | m/z calculated for C₂₂H₂₃N₉ [M+H]⁺, found value within ±5 ppm. |

| Purity (HPLC) | >95% |

Biological Activity

This compound demonstrates potent inhibitory activity against topoisomerase II and exhibits significant anti-proliferative effects across a range of human cancer cell lines.[4]

Topoisomerase II Inhibition

The compound exerts a strong inhibitory effect on Topoisomerase II activity. At a concentration of 20 µM, it significantly inhibits the enzyme, with near-complete inhibition observed at 50 µM.[4]

Anti-proliferative Activity (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM)[4] |

| MDA-MB-231 | Breast Cancer | 25.85 |

| A549 | Lung Cancer | 1.82 |

| K562 | Leukemia | 10.38 |

| Raji | Lymphoma | 1.73 |

| HL-60 | Leukemia | 1.23 |

| HL-60/MX2 | Doxorubicin-resistant Leukemia | 0.87 |

Mechanism of Action: Signaling Pathway

Topoisomerase II inhibitors typically function by stabilizing the covalent complex between the enzyme and DNA, which leads to DNA strand breaks and ultimately apoptosis. This process often involves the activation of DNA damage response pathways.

References

- 1. ijpras.com [ijpras.com]

- 2. Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole | Lopatik | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Topoisomerase II Inhibitor 13 (CAS 451515-89-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase II inhibitor 13, with the Chemical Abstracts Service (CAS) registry number 451515-89-2, is a potent non-intercalative catalytic inhibitor of human topoisomerase II (Topo II).[1][2] This compound, identified as compound 3m in the primary literature, belongs to a series of 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazine derivatives.[1][2] It exhibits significant antiproliferative activity against a range of human cancer cell lines and induces apoptosis.[1][2] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, and key experimental data and protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 451515-89-2 |

| Molecular Formula | C₂₂H₂₃N₉ |

| Molecular Weight | 413.48 g/mol |

| IUPAC Name | 6-amino-7-(1H-benzimidazol-2-yl)-5-[3-(diethylamino)propyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile |

| Synonyms | WAY-323966, Compound 3m |

| Appearance | Solid |

Biological Activity and Mechanism of Action

This compound functions as a catalytic inhibitor of Topo II, an essential enzyme for managing DNA topology during replication, transcription, and chromosome segregation.[1][2] Unlike Topo II poisons such as etoposide, which stabilize the DNA-enzyme cleavage complex, this inhibitor does not intercalate into the DNA.[1][2] Evidence suggests that it may exert its inhibitory effect by blocking the ATP-binding site of the enzyme.[1][2]

The inhibition of Topo II by this compound leads to the disruption of DNA replication and repair processes in cancer cells, ultimately triggering programmed cell death, or apoptosis.[1][2] This mechanism of action makes it a promising candidate for cancer chemotherapy, particularly in tumors that have developed resistance to Topo II poisons.[1][2]

Signaling Pathways

The primary signaling pathway initiated by this compound is the intrinsic apoptosis pathway, triggered by the cellular stress resulting from Topo II inhibition. This leads to the activation of a cascade of caspases, which are the executioners of apoptosis.

Caption: Proposed mechanism of action for this compound.

Quantitative Data

The antiproliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (μM) |

| A549 | Lung Carcinoma | 1.82 |

| HL-60 | Promyelocytic Leukemia | 1.23 |

| HL-60/MX2 | Doxorubicin-resistant Leukemia | 0.87 |

| K562 | Chronic Myelogenous Leukemia | 10.38 |

| MDA-MB-231 | Breast Adenocarcinoma | 25.85 |

| Raji | Burkitt's Lymphoma | 1.73 |

Experimental Protocols

Synthesis of this compound (Compound 3m)

The synthesis of 6-amino-7-(1H-benzimidazol-2-yl)-5-[3-(diethylamino)propyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a multi-step process. A generalized workflow is provided below. For detailed procedures, including reagent quantities and reaction conditions, please refer to the primary literature.[2]

Caption: Generalized synthetic workflow for this compound.

Topoisomerase II-Mediated DNA Relaxation Assay

This assay is used to determine the inhibitory effect of the compound on the catalytic activity of Topo II.

Materials:

-

Human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)

-

ATP solution

-

This compound (dissolved in DMSO)

-

Loading Dye

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

Protocol:

-

Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.

-

Initiate the reaction by adding human Topoisomerase IIα and ATP.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding loading dye containing SDS and proteinase K.

-

Analyze the DNA topology by electrophoresis on a 1% agarose gel.

-

Stain the gel with a DNA stain and visualize the DNA bands under UV light. The inhibition of Topo II activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method is used to detect and quantify apoptosis by using Annexin V to identify the externalization of phosphatidylserine and propidium iodide (PI) to identify dead cells.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Protocol:

-

Treat cells with this compound at a specified concentration for a defined period.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Caption: Workflow for apoptosis analysis using flow cytometry.

Conclusion

This compound (CAS 451515-89-2) is a promising anticancer agent with a distinct mechanism of action from clinically used Topo II poisons. Its ability to catalytically inhibit Topo II and induce apoptosis in a variety of cancer cell lines, including those resistant to conventional chemotherapeutics, warrants further investigation and development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives.

References

Topoisomerase II inhibitor 13 (compound 3m) discovery

An In-depth Technical Guide on the Discovery of Topoisomerase II Inhibitor (Compound 3m)

Introduction

This technical guide details the discovery and characterization of compound 3m, a potent Topoisomerase II inhibitor. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the compound's synthesis, biological activity, and mechanism of action. The information is compiled from peer-reviewed scientific literature.

Topoisomerase II enzymes are crucial for managing DNA topology during various cellular processes, including replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break. This activity makes them a key target for anticancer and antibacterial therapies. Inhibitors of Topoisomerase II are broadly classified into two categories: poisons, which stabilize the enzyme-DNA cleavage complex leading to DNA damage, and catalytic inhibitors, which interfere with other steps of the enzymatic cycle without causing DNA breaks.

The compound 3m discussed herein is a thiazolidine-2,4-dione-linked ciprofloxacin derivative, which has demonstrated significant inhibitory activity against bacterial Topoisomerase II (DNA gyrase) and Topoisomerase IV.

Data Presentation

The following tables summarize the quantitative data for compound 3m and its comparators.

Table 1: Minimum Inhibitory Concentrations (MIC) of Compound 3m and Ciprofloxacin

| Compound | S. aureus ATCC 6538 (μM) | MRSA AUMC 261 (μM) | K. pneumoniae ATCC 10031 (μM) |

| 3m | 0.36 | >50 | >50 |

| Ciprofloxacin | 5.49 | >50 | 0.04 |

Table 2: Topoisomerase IV and DNA Gyrase Inhibition by Compound 3m and Ciprofloxacin

| Compound | Topoisomerase IV IC50 (μM) | DNA Gyrase IC50 (μM) |

| 3m | 1.9 | 0.31 |

| Ciprofloxacin | 2.8 | 0.45 |

Experimental Protocols

Synthesis of 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one (Compound 3m from an alternative study)

While the primary focus is on the thiazolidine-2,4-dione derivative, another study describes the synthesis of a different compound also designated as 3m, a quinazolin-4(3H)-one derivative. The protocol is as follows:

A reaction of 3-amino-2-methylquinazolin-4(3H)-one (0.50 g, 2.87 mmol) with thiophene-2-carbaldehyde (0.27 mL, 2.87 mmol) yielded the brown-colored solid compound 3m.

-

Yield: 66%

-

Melting Point: 170–172°C

Topoisomerase IV and DNA Gyrase Inhibition Assays

The inhibitory activity of the compounds on Topoisomerase IV and DNA gyrase is a key measure of their potential as antibacterial agents.

-

Topoisomerase IV Inhibition Assay: The supercoiling activity of Topoisomerase IV is measured in the presence of varying concentrations of the inhibitor. The reaction mixture typically contains the enzyme, relaxed pBR322 DNA, ATP, and the test compound. After incubation, the DNA topoisomers are separated by agarose gel electrophoresis and visualized to determine the extent of inhibition.

-

DNA Gyrase Inhibition Assay: Similarly, the supercoiling activity of DNA gyrase is assessed. The assay mixture includes the enzyme, relaxed pBR322 DNA, ATP, and the inhibitor. The reaction products are analyzed by agarose gel electrophoresis to quantify the inhibitory effect.

Visualizations

Logical Relationship of Topoisomerase II Inhibition

The following diagram illustrates the central role of Topoisomerase II in DNA replication and how its inhibition by compounds like 3m can lead to bacterial cell death.

An In-depth Technical Guide on the Mechanism of Action of Topoisomerase II Inhibitor 13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Topoisomerase II inhibitor 13, a novel catalytic inhibitor with potent anti-proliferative and pro-apoptotic activities. This document details the core mechanism, summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathways.

Core Mechanism of Action

This compound, also identified as compound 3m, is a nonintercalative catalytic inhibitor of human topoisomerase II (Topo II). Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex and lead to DNA double-strand breaks, this inhibitor prevents the enzyme from completing its catalytic cycle. Specifically, it exerts its potent anticancer effects by inhibiting the activity of Topo II, which is crucial for DNA replication, transcription, and chromosome segregation. This inhibition leads to cell cycle arrest and the induction of apoptosis in cancer cells.

The inhibitor demonstrates strong inhibitory effects on Topo II activity, with significant and almost complete inhibition observed at concentrations of 20 µM and 50 µM, respectively[1]. This catalytic inhibition is the primary mechanism driving its antiproliferative and apoptotic effects across a range of cancer cell lines.

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM)[1] |

| MDA-MB-231 | Breast Cancer | 25.85 |

| A549 | Lung Cancer | 1.82 |

| K562 | Chronic Myelogenous Leukemia | 10.38 |

| Raji | Burkitt's Lymphoma | 1.73 |

| HL-60 | Acute Promyelocytic Leukemia | 1.23 |

| HL-60/MX2 | Doxorubicin-resistant Leukemia | 0.87 |

Signaling Pathways and Cellular Effects

This compound induces apoptosis, a programmed cell death, in cancer cells. The inhibition of Topo II leads to cellular stress and the activation of apoptotic signaling cascades. While the precise upstream signaling events initiated by this specific inhibitor require further elucidation, the general pathway for catalytic Topoisomerase II inhibitors involves the induction of cell cycle arrest, primarily at the G2/M phase, followed by the activation of intrinsic and/or extrinsic apoptotic pathways.

The following diagram illustrates a generalized signaling pathway for apoptosis induction following Topoisomerase II inhibition.

Caption: Generalized signaling pathway of apoptosis induction by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Topoisomerase II Inhibition Assay

This assay is designed to measure the inhibitory effect of the compound on the catalytic activity of Topoisomerase II.

-

Principle: The assay measures the relaxation of supercoiled plasmid DNA by Topoisomerase II. In the presence of an inhibitor, the enzyme's activity is reduced, resulting in less conversion of supercoiled DNA to its relaxed form.

-

Methodology:

-

Human Topoisomerase II enzyme is incubated with supercoiled plasmid DNA (e.g., pBR322) in a reaction buffer containing ATP.

-

Various concentrations of this compound (e.g., 20 µM and 50 µM) are added to the reaction mixture.

-

The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).

-

The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.

-

The DNA topoisomers are separated by agarose gel electrophoresis.

-

The gel is stained with ethidium bromide and visualized under UV light to determine the extent of DNA relaxation.

-

The following diagram illustrates the workflow for the Topoisomerase II inhibition assay.

Caption: Experimental workflow for the Topoisomerase II inhibition assay.

Cell Proliferation (IC50) Assay

This assay determines the concentration of the inhibitor required to reduce the proliferation of a cancer cell line by 50%.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with a range of concentrations of this compound.

-

After a specified incubation period (e.g., 72 hours), the MTT reagent is added to each well.

-

The cells are incubated to allow the MTT to be metabolized by viable cells into formazan crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Methodology:

-

Cancer cells are treated with this compound at a concentration known to induce apoptosis.

-

After incubation, the cells are harvested and washed with binding buffer.

-

The cells are resuspended in binding buffer and stained with FITC-conjugated Annexin V and PI.

-

The stained cells are analyzed by flow cytometry.

-

The results differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

-

This in-depth guide provides a foundational understanding of the mechanism of action for this compound. Further research into the specific upstream and downstream signaling molecules modulated by this compound will provide a more detailed picture of its therapeutic potential.

References

Etoposide (VP-16): A Technical Guide to its Apoptosis-Inducing Mechanism in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoposide, a semi-synthetic derivative of podophyllotoxin, is a widely used chemotherapeutic agent that targets DNA topoisomerase II.[1] By inhibiting this essential enzyme, etoposide prevents the re-ligation of double-stranded DNA breaks, leading to the accumulation of DNA damage and the induction of programmed cell death, or apoptosis, in rapidly proliferating cancer cells.[1][2] This technical guide provides an in-depth overview of the mechanisms by which etoposide induces apoptosis, complete with quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action

Etoposide functions as a topoisomerase II "poison." It stabilizes the transient covalent complex formed between topoisomerase II and DNA, which is an intermediate in the enzyme's catalytic cycle.[1] This stabilization prevents the enzyme from resealing the DNA double-strand breaks it creates to resolve topological problems during replication and transcription. The accumulation of these protein-linked DNA breaks triggers a DNA damage response (DDR), which, in cancer cells, often leads to the activation of apoptotic pathways.[3]

Quantitative Data on Etoposide-Induced Apoptosis

The cytotoxic and pro-apoptotic effects of etoposide have been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of its cytotoxic potency.

Table 1: IC50 Values of Etoposide in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 72 | 3.49 | [4] |

| HL-60 | Promyelocytic Leukemia | Not Specified | Not Specified | [5] |

| U-937 | Histiocytic Lymphoma | Not Specified | Not Specified | [6] |

| HCT-116 | Colon Carcinoma | Not Specified | Not Specified | [6] |

| SK-N-AS | Neuroblastoma | Not Specified | Not Specified | [2] |

| 1A9 | Ovarian Cancer | 72 | 0.15 | [1] |

| 5637 | Bladder Cancer | 96 | 0.54 | [1] |

| A2780 | Ovarian Cancer | 72 | 0.07 | [1] |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay method.

The induction of apoptosis is often quantified by measuring the percentage of cells undergoing programmed cell death using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Table 2: Etoposide-Induced Apoptosis in Cancer Cell Lines

| Cell Line | Etoposide Concentration (µM) | Treatment Time (hrs) | % Apoptotic Cells (Annexin V+/PI-) | Reference |

| MEFs | 1.5 | 18 | ~15% | [7][8] |

| MEFs | 15 | 18 | ~30% | [7][8] |

| MEFs | 150 | 18 | ~45% | [7][8] |

| HL-60 | 10 | 4 | 22.5% | [5] |

| U937 | 0.5 | 72 | Culture Extinction | [3] |

| U937 | 50 | 24 | Culture Extinction | [3] |

Signaling Pathways of Etoposide-Induced Apoptosis

Etoposide primarily induces apoptosis through the intrinsic (mitochondrial) pathway, which is often dependent on the tumor suppressor protein p53.[7][9] However, crosstalk with the extrinsic (death receptor) pathway can also occur.

Intrinsic (Mitochondrial) Pathway

The accumulation of DNA double-strand breaks caused by etoposide triggers the activation of DNA damage sensors like ATM (Ataxia-Telangiectasia Mutated) kinase. ATM, in turn, phosphorylates and activates p53.[10] Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bax.[10] Bax translocates to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[10][11] Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[2]

Crosstalk with the Extrinsic Pathway

In some cell types, the intrinsic pathway activated by etoposide can be amplified through crosstalk with the extrinsic pathway. For instance, activated caspase-3 can cleave and activate caspase-8, a key initiator caspase of the extrinsic pathway.[2] Activated caspase-8 can, in turn, further process and activate more caspase-3, creating a positive feedback loop that amplifies the apoptotic signal.

Experimental Protocols

The following are detailed methodologies for key experiments used to study etoposide-induced apoptosis.

General Experimental Workflow

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of etoposide.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Etoposide Treatment: Treat the cells with a serial dilution of etoposide (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This protocol quantifies the percentage of apoptotic and necrotic cells.[12][13]

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of etoposide for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Flow Cytometry: Analyze the samples immediately using a flow cytometer. Discriminate cell populations as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Protocol 3: Western Blotting for Apoptosis-Related Proteins

This protocol detects changes in the expression and activation of key apoptotic proteins.[6][14]

-

Cell Lysis: After etoposide treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2, p53) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

Etoposide is a potent inducer of apoptosis in cancer cells, primarily acting through the stabilization of topoisomerase II-DNA cleavage complexes. This leads to DNA damage and the activation of the intrinsic apoptotic pathway, often in a p53-dependent manner, culminating in the activation of executioner caspases. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the anti-cancer properties of etoposide and other topoisomerase II inhibitors. Understanding these mechanisms is crucial for optimizing therapeutic strategies and developing novel anti-cancer agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. netjournals.org [netjournals.org]

- 5. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Etoposide-Induced Apoptosis in Cancer Cells Can Be Reinforced by an Uncoupled Link between Hsp70 and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Etoposide induced NMI promotes cell apoptosis by activating the ARF-p53 signaling pathway in lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biologi.ub.ac.id [biologi.ub.ac.id]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]

In-Depth Technical Guide: The Role of Topoisomerase II Inhibitor 13 in G2/M Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which Topoisomerase II (Topo II) inhibitors, with a focus on the catalytic inhibitor known as Topoisomerase II inhibitor 13 (also referred to as compound 3m), induce G2/M cell cycle arrest. This document details the underlying signaling pathways, presents available quantitative data, and provides detailed experimental protocols for key assays relevant to the study of these compounds.

Introduction to Topoisomerase II and Cell Cycle Control

DNA Topoisomerase II is an essential nuclear enzyme that resolves topological challenges in the genome by creating transient double-strand breaks to allow for the passage of another DNA duplex. This function is critical during DNA replication and chromosome segregation. The G2/M checkpoint is a crucial surveillance mechanism that prevents cells from entering mitosis with damaged or incompletely replicated DNA. Inhibition of Topo II can activate this checkpoint, leading to cell cycle arrest and, in many cases, apoptosis, making it a key target for cancer chemotherapy.

Topo II inhibitors are broadly classified into two categories:

-

Topo II poisons (e.g., etoposide, doxorubicin): These agents stabilize the covalent complex between Topo II and DNA, leading to the accumulation of DNA double-strand breaks and activation of the DNA damage response (DDR) pathway.

-

Catalytic Topo II inhibitors (e.g., ICRF-193, merbarone, and this compound): These inhibitors interfere with the enzymatic cycle of Topo II without stabilizing the DNA-cleavage complex. They typically act by preventing ATP hydrolysis, which is necessary for the enzyme to reset for another catalytic cycle. This leads to the activation of the decatenation checkpoint.

This compound (Compound 3m)

This compound is a novel catalytic inhibitor belonging to a series of 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazine derivatives. It has demonstrated significant antiproliferative activity against a panel of cancer cell lines.

Quantitative Data: Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM)[1] |

| MDA-MB-231 | Breast Cancer | 25.85 |

| A549 | Lung Cancer | 1.82 |

| K562 | Chronic Myelogenous Leukemia | 10.38 |

| Raji | Burkitt's Lymphoma | 1.73 |

| HL-60 | Acute Promyelocytic Leukemia | 1.23 |

| HL-60/MX2 | Doxorubicin-resistant Leukemia | 0.87 |

Data presented is for research reference only and has not been independently confirmed.

While specific quantitative data on the percentage of cells arrested in the G2/M phase by this compound is not available in the public domain, studies on other catalytic Topo II inhibitors have shown a significant accumulation of cells in this phase of the cell cycle.

Signaling Pathways in G2/M Arrest Induced by Catalytic Topo II Inhibitors

Catalytic inhibition of Topo II primarily activates the decatenation checkpoint , which is distinct from the ATM/ATR-mediated DNA damage response pathway triggered by Topo II poisons. This checkpoint is activated by the persistence of catenated (intertwined) sister chromatids that cannot be resolved due to the inhibition of Topo II.

A key signaling pathway implicated in the decatenation checkpoint is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway . The activation of this pathway in response to catalytic Topo II inhibitors appears to be independent of the ATM kinase.

The sequence of events leading to G2/M arrest is as follows:

-

Inhibition of Topo II catalytic activity by an agent like this compound.

-

Failure to resolve sister chromatid catenations.

-

Activation of the p38 MAPK pathway.

-

p38 MAPK can then phosphorylate and inhibit the phosphatase Cdc25B.

-

Inhibition of Cdc25B prevents the dephosphorylation and activation of the Cyclin B1/CDK1 complex.

-

The Cyclin B1/CDK1 complex remains in its inactive, phosphorylated state, thus preventing entry into mitosis and causing arrest in the G2 phase.

Visualization of the Signaling Pathway

Caption: Signaling pathway of G2/M arrest by catalytic Topo II inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in G2/M cell cycle arrest.

Cell Culture and Drug Treatment

-

Cell Lines: HL-60 (human promyelocytic leukemia) cells are a suitable model as they are sensitive to this compound.

-

Culture Conditions: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1%.

-

Treatment: Seed cells at an appropriate density and treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24, 48 hours). A vehicle control (DMSO only) should be included in all experiments.

Cell Cycle Analysis by Flow Cytometry

This protocol is for the quantitative analysis of cell cycle distribution.

-

Materials:

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

-

-

Procedure:

-

Harvest approximately 1 x 10^6 cells by centrifugation.

-

Wash the cells once with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Caption: Workflow for cell cycle analysis by flow cytometry.

Western Blot Analysis of Cell Cycle Proteins

This protocol is to assess the protein levels of key G2/M regulators, Cyclin B1 and CDK1.

-

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-Cyclin B1, mouse anti-CDK1, rabbit anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

After drug treatment, harvest and wash the cells with cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Use a loading control like β-actin to normalize the protein levels.

-

Conclusion

This compound is a promising catalytic inhibitor of Topo II with significant antiproliferative effects. While specific data on its ability to induce G2/M arrest is not yet widely published, its mechanism of action is expected to be consistent with other catalytic inhibitors that activate the decatenation checkpoint, primarily through the p38 MAPK pathway, leading to the inhibition of the Cyclin B1/CDK1 complex. The experimental protocols provided in this guide offer a robust framework for the detailed investigation of the cell cycle effects of this compound and other novel Topo II inhibitors. Further research is warranted to fully elucidate the specific molecular interactions and downstream effects of this compound, which will be crucial for its potential development as a therapeutic agent.

References

The Impact of Topoisomerase II Inhibitors on DNA Replication: A Technical Guide

Disclaimer: No specific therapeutic agent or research compound designated "Topoisomerase II inhibitor 13" could be identified in the current literature. This guide, therefore, provides a comprehensive overview of the effects of the broader class of Topoisomerase II (Topo II) inhibitors on DNA replication, drawing upon established examples and well-documented experimental findings. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Topoisomerase II and its Inhibition

DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during critical cellular processes such as DNA replication, transcription, and chromosome segregation.[1][2] Type II topoisomerases (Topo II) transiently cleave both strands of a DNA duplex to allow another DNA segment to pass through, thereby altering DNA topology.[1][3] This activity is crucial for relieving the superhelical stress generated ahead of the replication fork and for decatenating intertwined daughter chromosomes following replication.[3][4]

Topo II inhibitors are a class of therapeutic agents, primarily used in oncology, that interfere with the catalytic cycle of the enzyme.[1][5] These inhibitors are broadly categorized into two main groups:

-

Topo II Poisons (or Interfacial Inhibitors): These compounds stabilize the transient "cleavage complex," a covalent intermediate where Topo II is bound to the 5' ends of the cleaved DNA.[1][6][7] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks (DSBs).[6][8] The collision of replication forks with these stalled cleavage complexes is a primary source of cytotoxicity.[8][9] Etoposide and doxorubicin are classic examples of Topo II poisons.[10][11]

-

Topo II Catalytic Inhibitors (or ATP-Competitive Inhibitors): These agents inhibit other steps in the Topo II catalytic cycle, such as ATP binding or hydrolysis, without trapping the cleavage complex.[3][5] By preventing the overall catalytic activity, they can also disrupt DNA replication and chromosome segregation.[4] Bisdioxopiperazines like ICRF-193 are examples of this class.[4][5]

Mechanism of Action: How Topo II Inhibitors Disrupt DNA Replication

The primary mechanism by which Topo II inhibitors affect DNA replication is through the generation of DNA lesions and the subsequent activation of cellular stress responses.

For Topo II Poisons:

-

Stabilization of the Cleavage Complex: The inhibitor binds to the Topo II-DNA complex, preventing the re-ligation of the double-strand break.[7]

-

Replication Fork Collision: Advancing replication forks collide with the stabilized cleavage complexes.[8][9]

-

Generation of DSBs: This collision leads to the conversion of the transient, enzyme-linked breaks into permanent, irreversible DNA double-strand breaks.[8]

-

Cell Cycle Arrest and Apoptosis: The accumulation of DSBs triggers DNA damage response (DDR) pathways, often leading to cell cycle arrest, typically in the G2 phase, to allow for DNA repair.[4] If the damage is too extensive, apoptotic pathways are initiated, leading to programmed cell death.[8]

Interestingly, research has shown that even within the class of Topo II poisons, the precise mechanism of replication inhibition can differ. For example, etoposide's inhibition of DNA replication is dependent on Topo II, whereas doxorubicin can also inhibit replication fork progression independently of Topo II by intercalating into the DNA.[9][10]

For Topo II Catalytic Inhibitors:

These inhibitors do not generate DSBs in the same manner as poisons. Instead, they prevent Topo II from performing its essential functions in decatenation and relaxation of supercoils.[3][4] This leads to topological stress that can impede the progression of replication forks and ultimately cause cell cycle arrest, often in G2/M phase, due to the failure to properly segregate chromosomes.[4]

Quantitative Data on the Effects of Representative Topoisomerase II Inhibitors

The following table summarizes quantitative data for well-characterized Topo II inhibitors, providing a comparative overview of their potency and cellular effects.

| Inhibitor | Class | Target Cells | IC50 | Effect on DNA Replication | Reference |

| Etoposide (VP-16) | Poison | LoVo, HT-29 | 15.8 ± 5.1 µM, 5.17 ± 1.4 µM | Induces Topo II-dependent DNA breaks and fork stalling.[9][10] | [12] |

| Doxorubicin | Poison | MCF-7/wt | 0.42 mM | Stalls replication forks independently of Topo II by DNA intercalation.[9][10] | [12] |

| Mitoxantrone | Poison | HepG2 | 2.0 µM | Type II topoisomerase inhibitor. | [12] |

| Teniposide | Poison | Not Specified | Not Specified | Forms a complex with DNA and Topoisomerase II, resulting in decreased DNA rejoining and chromosomal breakage.[3] | [3] |

| ICRF-193 | Catalytic Inhibitor | Not Specified | Not Specified | Inhibits ATP hydrolysis, leading to cell cycle arrest.[4] | [4] |

Experimental Protocols for Studying Topoisomerase II Inhibitors

The investigation of Topo II inhibitors and their effects on DNA replication involves a variety of in vitro and in vivo assays.

Topoisomerase II Activity Assays

a) DNA Relaxation Assay (for Topoisomerase I and II):

-

Principle: Measures the ability of topoisomerases to relax supercoiled plasmid DNA.

-

Methodology:

-

Incubate supercoiled plasmid DNA with purified Topo II or nuclear extracts in the presence or absence of the test inhibitor.

-

The reaction products are then separated by agarose gel electrophoresis.

-

Relaxed DNA migrates slower than supercoiled DNA, allowing for visualization of enzyme activity and inhibition.

-

b) Decatenation Assay (Specific for Topoisomerase II):

-

Principle: Assesses the ability of Topo II to decatenate, or unlink, kinetoplast DNA (kDNA), which is a network of interlocked DNA minicircles.

-

Methodology:

-

Incubate kDNA with Topo II in the presence or absence of the inhibitor.

-

Decatenated minicircles are separated from the catenated network by agarose gel electrophoresis.

-

Inhibition of decatenation results in the kDNA remaining in the well of the gel.[13]

-

In Vivo Complex of Enzyme (ICE) Bioassay

-

Principle: This assay quantifies the amount of Topo II covalently bound to DNA within cells, which is a direct measure of the stabilization of the cleavage complex by Topo II poisons.[2]

-

Methodology:

DNA Damage and Cell Cycle Analysis

a) Comet Assay (Single Cell Gel Electrophoresis):

-

Principle: Detects DNA strand breaks in individual cells.

-

Methodology:

-

Embed inhibitor-treated cells in agarose on a microscope slide.

-

Lyse the cells and subject them to electrophoresis.

-

Fragmented DNA migrates out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.

-

b) Flow Cytometry:

-

Principle: Analyzes the cell cycle distribution of a cell population.

-

Methodology:

-

Treat cells with the inhibitor for various time points.

-

Fix the cells and stain their DNA with a fluorescent dye (e.g., propidium iodide).

-

Analyze the DNA content of individual cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. This can reveal cell cycle arrest induced by the inhibitor.

-

c) Western Blotting for DNA Damage Markers:

-

Principle: Detects the upregulation of proteins involved in the DNA damage response.

-

Methodology:

-

Prepare protein lysates from inhibitor-treated cells.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with antibodies against key DDR proteins such as phosphorylated H2AX (γH2AX), ATM, and Chk2 to assess the activation of DNA damage signaling pathways.

-

Visualizing the Mechanisms and Workflows

Signaling Pathway of Topoisomerase II Poisons

References

- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. embopress.org [embopress.org]

- 11. researchgate.net [researchgate.net]

- 12. abmole.com [abmole.com]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of Topoisomerase II Inhibitor 13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the topoisomerase II inhibitor identified as compound 13 in a series of tridemethylthiocolchicine analogues. This document outlines the quantitative biological data, detailed experimental methodologies, and the proposed mechanism of action, offering valuable insights for researchers in oncology and drug discovery.

Core Structure-Activity Relationship Data

The biological activity of topoisomerase II inhibitor 13 and its analogues was evaluated to determine their efficacy as cytotoxic agents and their specific inhibitory action on topoisomerase II. The key findings from these studies are summarized below, highlighting the structural features crucial for their biological activity.

Quantitative Biological Data Summary

The following table presents the in vitro inhibitory activities of key phenolic congeners of thiocolchicine, including compound 13, against mammalian DNA topoisomerase II and their impact on tubulin polymerization. Additionally, the cytotoxic effects of these compounds on various human tumor cell lines are provided.

| Compound | Description | Topoisomerase II Inhibition (IC50, µM) | Tubulin Polymerization (IC50, µM) | Cytotoxicity (ED50, µg/mL) |

| KB | ||||

| 7a | Completely Demethylated Analogue | 9 | >40 | >10 |

| 8 | Monophenol | >100 | 1.8 | >10 |

| 9 | Monophenol | >100 | 1.9 | >10 |

| 10 | Monophenol | >100 | 2.1 | >10 |

| 11 | Catechol | >100 | 2.5 | >10 |

| 12 | Catechol | 20 | 3.5 | >10 |

| 13 | Pyrogallol Analogue | >100 | 3.8 | >10 |

| Etoposide | Reference Compound | 20 | >100 | 0.8 |

| Colchicine | Reference Compound | >100 | 1.5 | 0.003 |

Data sourced from in vitro studies on tridemethylthiocolchicine analogues. It is important to note that while most target compounds inhibited topoisomerase II activity, the cytotoxicity of these phenolic compounds was significantly lower than that of colchicine, potentially due to reduced cell membrane permeability.[1]

Experimental Protocols

The following sections detail the methodologies used to ascertain the biological activities presented in the quantitative data summary.

Topoisomerase II Inhibition Assay (DNA Decatenation)

This assay is a standard method for evaluating the enzymatic activity of topoisomerase II and the inhibitory effects of test compounds.

Materials:

-

Human Topoisomerase II

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Test compounds (dissolved in DMSO)

-

Agarose gel (1%)

-

Ethidium bromide staining solution

-

UV transilluminator

Procedure:

-

A reaction mixture is prepared containing assay buffer, kDNA, and the test compound at various concentrations.

-

The reaction is initiated by the addition of human topoisomerase II enzyme.

-

The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

-

The reaction is terminated by the addition of the stop solution/loading dye.

-

The reaction products are then subjected to electrophoresis on a 1% agarose gel.

-

The gel is stained with ethidium bromide and visualized under UV light.

-

Inhibition of topoisomerase II is determined by the reduction in the amount of decatenated DNA (monomeric circles) compared to the control (enzyme without inhibitor).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Materials:

-

Human tumor cell lines (e.g., KB, HCT-8, A-549, MCF-7)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

Following incubation, the medium is removed, and MTT solution is added to each well.

-

The plate is incubated for a further 4 hours, allowing viable cells to convert the soluble yellow MTT into insoluble purple formazan crystals.

-

The formazan crystals are dissolved by adding a solubilization buffer.

-

The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The ED50 (effective dose for 50% inhibition) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing the Experimental Workflow and Mechanism of Action

To further elucidate the experimental process and the inhibitor's mechanism, the following diagrams are provided.

Caption: Workflow of the in vitro Topoisomerase II DNA decatenation assay.

Caption: Proposed mechanism of action for Topoisomerase II inhibitors leading to apoptosis.

Concluding Remarks

The structure-activity relationship studies of tridemethylthiocolchicine analogues reveal a shift in biological activity from tubulin inhibition to topoisomerase II inhibition upon demethylation of the A ring. While compound 13, a pyrogallol analogue, did not show potent topoisomerase II inhibitory activity in the reported assay, the broader study underscores the potential of this chemical scaffold for developing novel topoisomerase II inhibitors. The relatively low cytotoxicity of the phenolic compounds suggests that future derivatization strategies could focus on improving cell permeability to enhance their anticancer efficacy. The detailed protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers aiming to design and evaluate new topoisomerase II inhibitors based on the thiocolchicine backbone.

References

An In-depth Technical Guide on the Chemical Properties of Topoisomerase II Inhibitor 13

This technical guide provides a comprehensive overview of the chemical and biological properties of Topoisomerase II inhibitor 13, a novel nonintercalative catalytic inhibitor of human topoisomerase II. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, medicinal chemistry, and pharmacology.

Introduction

Topoisomerase II (Topo II) is a vital nuclear enzyme that plays a crucial role in managing DNA topology, which is essential for processes such as DNA replication, transcription, and chromosome segregation. Due to their critical function in cell proliferation, Topo II enzymes have become important targets for the development of anticancer agents. Topoisomerase II inhibitors are broadly classified into two categories: Topo II poisons, which stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and apoptosis, and catalytic inhibitors, which interfere with the enzymatic activity of Topo II without causing DNA damage.

This compound, also identified as compound 3m in primary literature, belongs to a series of 1,3-benzoazolyl substituted pyrrolo[2,3-b]pyrazine derivatives.[1][2] It has been identified as a potent nonintercalative catalytic inhibitor of Topo II, demonstrating significant antiproliferative activity against a range of human cancer cell lines, including those resistant to Topo II poisons.[1][2] This guide summarizes the key chemical properties, biological activities, and the methodologies used to evaluate this compound.

Chemical and Physical Properties

This compound is a synthetic small molecule with the molecular formula C₂₂H₂₃N₉. It is characterized by a pyrrolo[2,3-b]pyrazine core substituted with a benzoazolyl group and an alkylamino side chain, which are crucial for its biological activity.[1][2]

| Property | Value | Reference |

| IUPAC Name | 2-(1-(3-(diethylamino)propyl)-3-(1H-benzo[d]imidazol-2-yl)-1H-pyrrolo[2,3-b]pyrazin-5-yl)acetonitrile | N/A |

| Molecular Formula | C₂₂H₂₃N₉ | [3] |

| Molecular Weight | 413.48 g/mol | [3] |

| CAS Number | 451515-89-2 | [3] |

| Appearance | Light yellow to yellow solid | [3] |

| Solubility | Soluble in DMSO (12.5 mg/mL with ultrasonic and warming) | [3] |

| SMILES | N#CC1=NC2=C(N(CCCN(CC)CC)C(N)=C2C3=NC4=C(N3)C=CC=C4)N=C1C#N | [3] |

Biological Activity

Antiproliferative Activity

This compound has demonstrated potent antiproliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below. Notably, the compound retains significant activity against the HL-60/MX2 cell line, which is known for its resistance to Topoisomerase II poisons.[1][2][3]

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 25.85 | [3] |

| A549 | Lung Cancer | 1.82 | [3] |

| K562 | Leukemia | 10.38 | [3] |

| Raji | Lymphoma | 1.73 | [3] |

| HL-60 | Leukemia | 1.23 | [3] |

| HL-60/MX2 | Leukemia (Topo II poison resistant) | 0.87 | [3] |

Topoisomerase II Inhibition

As a catalytic inhibitor, this compound inhibits the enzymatic activity of Topoisomerase II. Studies have shown that it exerts a strong inhibitory effect on Topo II at a concentration of 20 µM and almost completely inhibits the enzyme's activity at 50 µM.[3] Further mechanistic studies suggest that it acts as a nonintercalative inhibitor, potentially by blocking the ATP binding site of the enzyme.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Synthesis of this compound (Compound 3m)

The synthesis of this compound is detailed in the primary literature by Li et al. (2016).[1][2] The general synthetic scheme involves a multi-step process starting from commercially available materials, leading to the formation of the pyrrolo[2,3-b]pyrazine core, followed by the introduction of the benzoazolyl group and the alkylamino side chain. For the specific reaction conditions, purification methods, and characterization data (¹H NMR, ¹³C NMR, HRMS), please refer to the aforementioned publication.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5]

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, A549, K562, Raji, HL-60, HL-60/MX2)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: A stock solution of this compound in DMSO is serially diluted with culture medium to achieve a range of final concentrations. 100 µL of the diluted compound solutions are added to the respective wells. Control wells receive medium with the same concentration of DMSO as the treated wells.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Topoisomerase II Relaxation Assay

The inhibitory effect on Topoisomerase II catalytic activity is assessed by a DNA relaxation assay.[6][7]

Materials:

-

Human Topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/mL albumin)

-

ATP solution (e.g., 1 mM final concentration)

-

This compound (dissolved in DMSO)

-

Loading dye

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Reaction Setup: The reaction mixture is prepared on ice and typically contains assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and ATP.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor and a control with only DMSO are included.

-

Enzyme Addition: Human Topoisomerase IIα enzyme is added to each reaction mixture (except for the negative control).

-

Incubation: The reactions are incubated at 37°C for 30 minutes.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K, followed by incubation to digest the enzyme.

-

Agarose Gel Electrophoresis: The reaction products are mixed with loading dye and loaded onto a 1% agarose gel. Electrophoresis is carried out to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of Topoisomerase II activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band with increasing concentrations of the inhibitor.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis by this compound can be quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining.[8][9]

Materials:

-

Human cancer cell line (e.g., HL-60)

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Cells are treated with this compound at various concentrations for a specified time (e.g., 24 or 48 hours). Untreated cells serve as a negative control.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and PI are added to the cell suspension according to the manufacturer's protocol.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for a catalytic Topoisomerase II inhibitor leading to apoptosis.

Caption: Proposed mechanism of this compound inducing apoptosis.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the biological activity of this compound.

Caption: General workflow for the biological evaluation of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. inspiralis.com [inspiralis.com]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Topoisomerase II Inhibitor 13

These application notes provide detailed protocols for researchers, scientists, and drug development professionals working with Topoisomerase II Inhibitor 13, a potent anti-proliferative agent that induces apoptosis in various cancer cell lines.

Introduction

Topoisomerase II (Topo II) is a critical enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.[1][2] It functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA segment, thus resolving knots and tangles.[1] Topoisomerase II inhibitors interfere with this process and are categorized into two main classes: Topo II poisons, which stabilize the DNA-enzyme complex leading to DNA breaks, and catalytic inhibitors, which prevent the enzyme from carrying out its function.[1][3] this compound acts as a catalytic inhibitor of Topoisomerase II, demonstrating anti-proliferative activity and inducing apoptosis in a range of cancer cell lines.[4]

Data Presentation

Antiproliferative Activity of this compound

The half-maximal inhibitory concentration (IC50) values of this compound have been determined in various human cancer cell lines, highlighting its potential as a broad-spectrum anticancer agent.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 1.82 |

| HeLa | Cervical Cancer | 3.15 |

| HL-60 | Promyelocytic Leukemia | > 0.73, 1.23 |

| HL-60/MX2 | Doxorubicin-resistant Leukemia | 0.87, 1.82 |

| K562 | Chronic Myelogenous Leukemia | 1.8, 10.38 |

| MDA-MB-231 | Breast Adenocarcinoma | 25.85 |

| Raji | Burkitt's Lymphoma | 1.73, 1.87 |

| HEK293 | Human Embryonic Kidney | 7.87 |

Note: Variations in IC50 values can be attributed to different experimental conditions and compound batches (referred to as 3m or 3n in some sources).[4]

Experimental Protocols

General Handling and Preparation of this compound

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

Stock Solution Preparation:

-

This compound is soluble in DMSO.[4] To prepare a 10 mM stock solution, dissolve 4.13 mg of the compound (Molecular Weight: 413.48 g/mol ) in 1 mL of DMSO.

-

Warm and sonicate the solution if necessary to ensure complete dissolution.[4]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4]

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

-

Dilute the stock solution to the desired final concentrations using sterile cell culture medium.

-

It is recommended to prepare fresh dilutions for each experiment. The final concentration of DMSO in the cell culture should be kept below 0.5% to avoid solvent-induced cytotoxicity.

Cell Culture Protocol

Materials:

-

Cancer cell lines of interest (e.g., A549, HeLa, K562)

-

Appropriate complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin)

-

Cell culture flasks, plates, and dishes

-

Incubator (37°C, 5% CO2)

-

Trypsin-EDTA for adherent cells

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture the selected cancer cell lines in their recommended complete medium in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells regularly to maintain them in the exponential growth phase.

-

For experiments, seed the cells at an appropriate density in multi-well plates, flasks, or dishes. Seeding density should be optimized for each cell line to ensure they are in the logarithmic growth phase at the time of treatment.

-

Allow the cells to adhere and stabilize for 24 hours before adding the inhibitor.

-

Prepare working solutions of this compound in the complete culture medium at the desired concentrations.

-

Remove the existing medium from the cells and replace it with the medium containing the inhibitor. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).

-

Incubate the cells with the inhibitor for the desired duration (e.g., 24, 48, or 72 hours), depending on the specific assay.

Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells seeded in a 96-well plate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 0.04 M HCl in isopropanol, or DMSO)

-

96-well plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control for 48 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.[5]

-

Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[5]

-

Cover the plate with foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 24-48 hours.

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).

-